1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea
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Overview
Description
- The urea moiety is introduced by reacting the intermediate with an isocyanate derivative. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea typically involves multiple steps:
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Formation of the Oxazepine Ring:
- Starting with a suitable precursor, such as 2,6-difluoroaniline, the oxazepine ring is formed through a cyclization reaction. This often involves the use of reagents like phosgene or triphosgene under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can modify the oxazepine ring or the urea group.
Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid; often require catalysts and specific temperature conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate
- 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiourea
Comparison: Compared to these similar compounds, 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea may exhibit unique properties due to the presence of the urea group. This could influence its reactivity, biological activity, and potential applications. The specific differences in chemical structure can lead to variations in how these compounds interact with biological targets and their overall efficacy in different applications.
Biological Activity
1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a difluorophenyl group and an oxazepine ring. Its molecular formula is C17H15F2N3O3, and it has a molecular weight of approximately 353.32 g/mol. The compound's structural attributes contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It is believed to modulate specific pathways by targeting enzymes and receptors involved in cellular signaling.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are crucial for cell growth and proliferation.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
- DNA Interaction: The compound could potentially intercalate with DNA or affect its replication processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Activity | Description |
---|---|
Antimicrobial | Demonstrated activity against various bacterial strains. |
Antitumor | Potential effects on cancer cell lines through apoptosis induction. |
Anti-inflammatory | May reduce inflammation by modulating cytokine release. |
Neuroprotective | Exhibits protective effects in neuronal models of injury. |
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Antitumor Effects
Research involving cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. In vitro studies showed a reduction in cell viability in HeLa and MCF-7 cells at concentrations above 10 µM .
Anti-inflammatory Properties
In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-22-7-8-25-14-6-5-10(9-11(14)16(22)23)20-17(24)21-15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGINDPBZNABJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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